molecular formula C12H9N3 B074506 2-(2-Pyridyl)benzimidazole CAS No. 1137-68-4

2-(2-Pyridyl)benzimidazole

Cat. No.: B074506
CAS No.: 1137-68-4
M. Wt: 195.22 g/mol
InChI Key: YNFBMDWHEHETJW-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Pyridyl)benzimidazole are urease enzymes and small potassium (SK) channels . Urease enzymes play a crucial role in the hydrolysis of urea, a process that is important in nitrogen metabolism in organisms. SK channels are involved in the regulation of cellular excitability and contribute to the afterhyperpolarization that follows action potentials in neurons .

Mode of Action

This compound interacts with its targets through a process known as quaternization . In this process, the compound attaches to the nitrogen atom in the ring of the target molecule, leading to the formation of novel derivatives . This interaction results in significant changes in the activity of the target, such as the inhibition of urease enzymes .

Biochemical Pathways

The compound affects the urease enzymatic pathway, leading to the inhibition of urea hydrolysis . This can have downstream effects on nitrogen metabolism in organisms. Additionally, the interaction of this compound with SK channels can influence neuronal excitability, potentially affecting various neurological pathways .

Pharmacokinetics

These properties make them effective as therapeutic agents in diverse clinical conditions .

Result of Action

The interaction of this compound with its targets leads to significant molecular and cellular effects. For instance, the inhibition of urease enzymes can disrupt the normal process of urea hydrolysis . On the other hand, the modulation of SK channels can alter neuronal excitability , potentially influencing neurological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to act as a corrosion inhibitor for metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action can be significantly affected by the chemical environment. Furthermore, the docking of inert Ar atoms on the face of the compound has been studied, indicating that physical interactions can also influence its action .

Biochemical Analysis

Biochemical Properties

It has been used as a chelating fluorescent ligand in the synthesis of cobalt (II) complex . This suggests that it may interact with certain enzymes or proteins, possibly through chelation or other types of binding interactions.

Molecular Mechanism

It is known to act as a chelating fluorescent ligand in the synthesis of cobalt (II) complex , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives, which can further undergo functionalization for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-1H-benzo[d]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150529
Record name 2-(2-Pyridyl)benzimidazole
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-68-4
Record name 2-(2′-Pyridyl)benzimidazole
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Record name 2-(2-Pyridyl)benzimidazole
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Record name 2-(2-Pyridyl)benzimidazole
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Record name 2-(2-pyridyl)benzimidazole
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Synthesis routes and methods

Procedure details

A 2 liter 3-neck round-bottom flask fitted with a reflux condenser, N2 (g) inlet, mechanical stirrer, and heating mantle was charged with 88.7 g of 1,2-phenylenediamine, 100.0 g of picolinic acid, and 500 g of polyphosphoric acid. The resulting slurry was slowly heated (over a period of approximately three hours) to 210° C. under a positive nitrogen atmosphere, with mechanical stirring. The reaction mixture was heated for an additional six hours while maintaining the temperature between 200°-220° C. The reaction mixture was cooled to below 100° C. and cautiously poured into 2 liters of hot distilled water. The resulting slurry was stirred for approximately one hour, cooled and the pH adjusted to approximately 6-7 using concentrated aqueous NaOH. The slurry was stirred for an additional hour, cooled, and filtered. The precipitate was thoroughly washed with distilled water and dried.
Quantity
88.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-(2-Pyridyl)benzimidazole often acts as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. [] This coordination forms stable metal complexes, which can exhibit a range of interesting properties and biological activities. [, , , , ] For example, platinum(II) complexes with PB derivatives have shown promising anticancer activity by binding to DNA and inducing conformational changes. []

A:

  • Spectroscopic Data:
    • IR: Characteristic peaks for C=N and N-H stretching vibrations. [, , ]
    • NMR: Distinct signals for aromatic protons and the imidazole N-H proton. [, , , ]
    • UV-Vis: Absorption bands in the UV and visible regions, often associated with π-π and n-π transitions. [, , , , , ]

A: The stability and material compatibility of PB complexes are influenced by factors such as the metal ion, other ligands present, and the surrounding environment (solvent, pH, temperature). [, , , , ] Some complexes, like certain copper(II) complexes, are water-stable and have been explored for biological applications. [, ] Others, like specific ruthenium(II) complexes, exhibit changes in their luminescence properties based on the pH of the environment, making them useful as sensors. []

A: PB complexes, particularly those incorporating palladium, have been investigated as catalysts for organic reactions like the Mizoroki-Heck reaction. [] The catalytic activity is influenced by the ease of ligand dissociation and the electronic properties of the complex. [] Additionally, a ruthenium complex immobilized on chloromethylated polystyrene exhibited excellent catalytic activity in synthesizing disubstituted ureas through reductive carbonylation reactions. []

A: Computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structures, optical properties, and reactivity of PB complexes. [, ] These calculations can predict properties like absorption spectra, redox potentials, and CO release profiles, aiding in the design of new materials with tailored properties. [, ]

A: Modifying the PB structure by introducing substituents on the pyridine or benzimidazole rings can significantly impact its coordination behavior and the properties of the resulting complexes. [, , , , ] For instance, introducing electron-donating or -withdrawing groups can alter the electron density at the coordinating nitrogen atoms, influencing the stability and reactivity of metal complexes. [, , ]

A: While PB itself is relatively stable, the stability of its complexes can vary. [, , , ] Strategies to improve the stability, solubility, or bioavailability of PB complexes often involve incorporating them into suitable delivery systems. For instance, encapsulating the complexes in nanoparticles or conjugating them to biocompatible polymers could enhance their delivery to target sites and improve their therapeutic efficacy. []

A: The development and application of PB and its complexes require careful consideration of safety, health, and environmental (SHE) regulations. [] Researchers need to assess the potential toxicity of these compounds, manage waste responsibly, and ensure compliance with relevant guidelines throughout the research and development process. []

A: The PK/PD profiles of PB complexes are an active area of research. Studies have investigated their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo activity and efficacy. [, , ] These studies are crucial for understanding the therapeutic potential of PB-based drug candidates.

A: Several studies have demonstrated the in vitro and in vivo efficacy of PB complexes, particularly in the context of cancer treatment. For example, platinum(II) complexes with PB derivatives exhibited significant cytotoxicity against various cancer cell lines. [, , ] Additionally, copper(II) complexes showed promising results in reducing tumor cell viability and inducing apoptosis. [, ] In vivo studies using animal models could provide further insights into the therapeutic potential and safety profiles of these complexes. []

A: Research on resistance mechanisms to PB-based compounds is ongoing. Understanding how resistance develops, and its potential relationship to existing resistance mechanisms against other metal-based drugs, is essential for designing more effective therapeutic strategies and overcoming drug resistance. []

A: Assessing the toxicity and safety profile of PB-based compounds is crucial for their potential applications, particularly in biological systems. Studies have investigated their effects on cell viability, DNA damage, and other toxicological parameters. [, , , ]

A: Researchers are exploring targeted drug delivery strategies to enhance the efficacy and reduce the side effects of PB-based therapeutics. [] These strategies include conjugating the complexes to targeting moieties, such as antibodies or peptides, that can specifically recognize and bind to receptors overexpressed on the surface of cancer cells. []

A: While specific biomarkers for PB-based therapies are still under investigation, identifying biomarkers that can predict treatment efficacy, monitor treatment response, and detect potential adverse effects is an important area of research. [] This research could contribute to personalized medicine approaches for optimizing treatment outcomes.

A: Various analytical techniques are employed to characterize and quantify PB and its complexes, including: [, , , , , ]

    A: The environmental impact and degradation of PB and its complexes are important considerations, particularly if they are released into the environment. Research on their ecotoxicological effects, persistence, and degradation pathways is crucial for developing strategies to mitigate any negative environmental impact. [, ]

    A: The dissolution rate and solubility of PB complexes in different media can significantly impact their bioavailability and efficacy. [] Researchers are investigating strategies to enhance the solubility of these complexes, such as using co-solvents, surfactants, or formulating them as nanoparticles. []

    A: Validating analytical methods used to characterize and quantify PB and its complexes is crucial for ensuring the accuracy, precision, and specificity of the results. [] This involves establishing method parameters, determining limits of detection and quantification, and assessing the method's robustness and reproducibility. []

    A: Stringent quality control and assurance measures are essential throughout the development, manufacturing, and distribution of PB-based products, especially those intended for pharmaceutical or biomedical applications. [] These measures ensure the consistency, safety, and efficacy of the final product. []

    A: Understanding the potential immunogenicity of PB complexes, particularly those intended for therapeutic use, is crucial for predicting and mitigating any adverse immune responses. [] Researchers are investigating strategies to modulate the immunogenicity of these complexes while preserving their therapeutic efficacy. []

    A: Interactions between PB complexes and drug transporters can impact their absorption, distribution, and elimination. [] Understanding these interactions can help optimize drug delivery and minimize potential drug-drug interactions. []

    A: PB complexes might interact with drug-metabolizing enzymes, potentially affecting the metabolism of other drugs. [] Investigating these interactions and developing strategies to mitigate any adverse effects is crucial for ensuring drug safety and efficacy. []

    A: For applications involving biological systems, the biocompatibility and biodegradability of PB-based materials are critical considerations. [] Researchers are investigating the interactions of these materials with cells and tissues to assess their biocompatibility and potential for biodegradation. []

    A: Exploring alternative ligands or materials with similar properties to PB-based compounds is an active area of research. [] These alternatives might offer advantages in terms of cost, performance, or environmental impact. []

    A: Developing sustainable and environmentally friendly approaches for the recycling and waste management of PB and its derivatives is essential. [] This includes exploring methods for recovering valuable metals from spent catalysts and developing biodegradable alternatives. []

    A: A range of research infrastructure and resources are available to support scientists working with PB, including access to specialized equipment, databases, and collaborative networks. [] These resources facilitate efficient research and development in this field. []

    A: Research on PB has evolved over several decades, with significant milestones including the discovery of its coordination chemistry, the development of its applications in catalysis and materials science, and the exploration of its biological activities. [] Understanding the historical context provides valuable insights into the evolution of this field and its future directions. []

    A: Research on PB spans multiple disciplines, including chemistry, materials science, biology, and medicine. [] This cross-disciplinary nature has led to synergistic advancements, such as the development of new catalysts, sensors, and therapeutic agents. [] Continued collaboration and knowledge sharing across disciplines are crucial for further progress in this field. []

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